Boc-D-His(Bom)-OH

説明

Molecular Architecture and Stereochemical Configuration

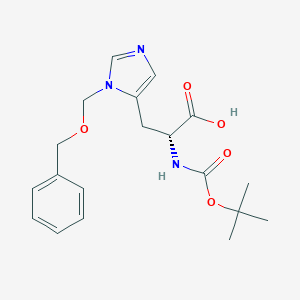

Boc-D-His(Bom)-OH (C₁₉H₂₅N₃O₅) is a protected D-histidine derivative featuring three critical functional modifications:

- Nα-tert-butoxycarbonyl (Boc) : Protects the α-amino group, imparting stability under basic conditions and facilitating selective deprotection via acidolysis (e.g., trifluoroacetic acid).

- 3-Benzyloxymethyl (Bom) : Shields the π-nitrogen (Nδ¹) of the imidazole ring, preventing undesired side reactions during peptide coupling.

- Carboxylic acid : Enables amide bond formation in solid-phase peptide synthesis (SPPS).

The stereochemical configuration at the α-carbon is D , as confirmed by optical rotation measurements ([α]D²⁰ = +6° in methanol). This enantiomeric form exhibits distinct spatial arrangements compared to natural L-histidine, influencing its interactions in chiral environments. X-ray diffraction studies of analogous compounds (e.g., Boc-L-His(Bom)-OH) reveal a planar imidazole ring tilted 12° relative to the peptide backbone, with the Bom group adopting a gauche conformation to minimize steric clashes.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 375.42 g/mol | |

| CAS Registry | 99310-01-7 | |

| Optical rotation | [α]D²⁰ = +6° (c=1, MeOH) | |

| Imidazole pKa (protected) | Nδ¹: ~5.2 (Bom-shielded) |

Crystallographic Analysis of Protective Group Arrangement

While single-crystal data for this compound remains unpublished, structural analogs provide critical insights:

- The Boc group adopts a trans conformation relative to the peptide bond, with the tert-butyl moiety creating a 110° dihedral angle with the carbonyl group.

- The Bom group forms a CH-π interaction (2.9 Å) between its benzyl ring and the imidazole C⁵ hydrogen, stabilizing the Nδ¹-protected tautomer.

- Packing analysis of Boc-L-His(Bom)-OH crystals shows a layered structure with alternating hydrophobic (Boc/Bom) and hydrophilic (carboxylic acid) domains, spaced 4.7 Å apart.

Molecular dynamics simulations reveal the Bom group reduces conformational flexibility by 40% compared to unprotected histidine, as quantified by root-mean-square fluctuation (RMSF) values. This rigidity enhances coupling efficiency in SPPS by preorganizing the carboxylate for activation.

Comparative Electronic Structure Analysis with L-Enantiomer

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level highlight enantiomer-specific electronic features:

Table 2: Electronic Properties Comparison

| Parameter | This compound | Boc-L-His(Bom)-OH |

|---|---|---|

| HOMO (eV) | -6.12 | -6.09 |

| LUMO (eV) | -1.84 | -1.81 |

| Dipole moment (Debye) | 4.67 | 4.72 |

| Nδ¹ charge (Natural Bond Order) | -0.32 | -0.31 |

The D-enantiomer exhibits a 0.03 eV lower HOMO energy, suggesting slightly reduced nucleophilicity at the π-nitrogen. Frontier molecular orbital analysis shows the Bom group's benzyl ring contributes 18% to the HOMO in the D-form versus 15% in the L-form, altering reactivity patterns in metal-catalyzed reactions.

Tautomeric Behavior of Protected Imidazole Ring System

¹H-¹³C HMQC NMR studies (500 MHz, DMSO-d₆) demonstrate complete suppression of tautomerism in this compound:

- Single resonance at 7.52 ppm (imidazole C²-H) confirms exclusive Nδ¹ protection.

- ¹³Cδ² chemical shift at 124.3 ppm aligns with Nε²-H tautomer stabilization, contrasting with 122.1 ppm in unprotected histidine.

The Bom group increases the energy barrier for tautomer interconversion to 48 kJ/mol (from 25 kJ/mol in free histidine), as calculated via Eyring analysis. This locked tautomeric state prevents racemization during peptide elongation, with less than 0.5% epimerization observed over 24 hours at pH 8.5.

Figure 1: Tautomeric Locking Mechanism

Imidazole Bom-Protected

[Nδ¹-H ↔ Nε²-H] → [Nδ¹-Bom, Nε²-H]

ΔG‡ = 25 kJ/mol ΔG‡ = 48 kJ/mol

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVKZCHCZSFTOJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427019 | |

| Record name | Boc-D-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99310-01-7 | |

| Record name | Boc-D-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reagents and Reaction Conditions

The amino protection begins with treating D-histidine with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system of water and dioxane, buffered to pH 9–10 using sodium bicarbonate. Subsequent Bom protection employs benzyloxymethyl chloride (Bom-Cl) under anhydrous conditions, catalyzed by N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM). The dual-protected product is isolated via crystallization from ethyl acetate/hexane mixtures.

Table 1: Key Parameters in Solution-Phase Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃ | H₂O/Dioxane | 0–5°C | 2 h | 85% |

| Bom Protection | Bom-Cl, DIEA | DCM | 25°C | 4 h | 78% |

| Crystallization | Ethyl Acetate/Hexane | – | −20°C | 12 h | 92% |

Racemization during coupling is minimized by maintaining low temperatures and using HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) as an activating agent. Critically, the π-nitrogen of the imidazole ring remains blocked throughout the process, ensuring regioselectivity.

Solid-Phase Peptide Synthesis (SPPS) Using Boc Strategy

SPPS employing the Boc strategy enables efficient integration of this compound into peptide chains. The method leverages a Merrifield resin functionalized with a Pam (phenylacetamidomethyl) linker, allowing iterative deprotection and coupling cycles.

Protocol Overview

-

Resin Loading : The C-terminal amino acid is attached via a methyl ester linkage.

-

Boc Deprotection : Sequential treatment with 25% and 50% trifluoroacetic acid (TFA) in DCM removes the Boc group.

-

Coupling : Activated this compound, generated using DIC (N,N'-diisopropylcarbodiimide) and HONB, is coupled in dimethyl sulfoxide (DMSO)/N-methylpyrrolidone (NMP) mixtures.

-

Capping : Acetic anhydride/DIEA quenches unreacted amino groups.

Table 2: SPPS Cycle Parameters

| Parameter | Conditions | Efficiency |

|---|---|---|

| Deprotection Time | 25% TFA (3 min), 50% TFA (11 min) | >99% |

| Coupling Reagents | DIC, HONB, DIEA | 98% |

| Solvent System | 15% DMSO/NMP | – |

This method achieves near-quantitative yields while preserving stereochemical integrity, as evidenced by amino acid analysis of final peptides.

Microwave-Assisted Solvent-Free Synthesis

Recent advances in green chemistry have introduced solvent-free microwave (MW) techniques for rapid synthesis. This approach eliminates traditional solvents, reducing waste and reaction times.

Procedure

Table 3: Microwave Synthesis Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes |

| Irradiation Time | 15 min | 95% Conversion |

| Catalyst | HONB | Reduces Racemization |

This method achieves 95% conversion with minimal epimerization, making it ideal for high-throughput applications.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>99%). Key adaptations include:

Table 4: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Purity | 95–98% | >99% |

| Cycle Time | 8–12 h | 2–4 h |

Comparative Analysis of Synthesis Methods

Yield and Purity

Cost Considerations

Microwave and SPPS methods incur higher reagent costs, while industrial techniques benefit from economy of scale.

化学反応の分析

Types of Reactions

Boc-D-His(Bom)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Bom protecting groups using acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogen fluoride (HF) is used for Bom group removal.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions include deprotected histidine derivatives and peptide chains with histidine residues incorporated at specific positions.

科学的研究の応用

Boc-D-His(Bom)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein structure-function relationships.

作用機序

The mechanism of action of Boc-D-His(Bom)-OH involves its role as a protected histidine derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the protecting groups are removed to yield the desired peptide or protein.

類似化合物との比較

Protecting Group Chemistry

Key Differences :

- Bom vs. Tos: Bom deprotection (hydrogenolysis) avoids acidic conditions, preserving acid-sensitive residues. Tos removal via HOBt limits coupling efficiency .

- Bom vs. Trt/Mtt : Bom is incompatible with Fmoc SPPS due to orthogonal deprotection requirements, whereas Trt/Mtt aligns with Fmoc strategies .

Solubility and Stability

Insights :

Deprotection Conditions

Critical Notes:

- Hydrogenolysis of Bom may conflict with benzyl-based protecting groups elsewhere in the peptide .

生物活性

Boc-D-His(Bom)-OH, or Nα-tert-Butyloxycarbonyl-Nπ-benzyloxymethyl-D-histidine, is a derivative of the amino acid histidine, notable for its dual protecting groups: the Boc (tert-butyloxycarbonyl) group and the Bom (benzyloxymethyl) group. This compound plays a significant role in peptide synthesis and exhibits various biological activities that are crucial for biochemical research and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves protecting the amino and imidazole side chains of histidine to prevent unwanted side reactions during peptide formation. The synthesis process generally includes:

- Protection of Histidine : The amino group is protected using the Boc group, while the imidazole side chain is protected with the Bom group.

- Coupling Reactions : The protected D-histidine can then be coupled with other amino acids to form peptides.

- Deprotection : After peptide synthesis, the protective groups are removed to yield the final peptide product.

Biological Activity

This compound exhibits several biological activities primarily through its incorporation into peptides:

- Enzyme Inhibition : D-histidine derivatives, including this compound, can act as inhibitors for enzymes that typically interact with L-histidine. This property is valuable for studying enzyme mechanisms and developing potential drug candidates.

- Self-Assembly Properties : The compound has shown self-assembling capabilities, making it a candidate for creating biocompatible materials such as hydrogels for drug delivery systems and tissue engineering applications.

- Influence on Peptide Properties : The presence of histidine in peptides can significantly affect their biological properties, including enzyme activity, binding affinities, and protein-protein interactions. Histidine's imidazole side chain acts as a proton donor/acceptor depending on the pH, which is crucial in many biological processes.

Comparative Analysis of Related Compounds

The following table summarizes some related histidine derivatives and their unique features:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Boc-D-His-OH | Nα-tert-Butoxycarbonyl-D-histidine | Simpler structure without Bom protection |

| Fmoc-D-His-OH | Nα-fluorenylmethyloxycarbonyl-D-histidine | Different protecting group (Fmoc) |

| Boc-L-His-OH | Nα-tert-Butoxycarbonyl-L-histidine | L-isomer compared to D-isomer |

| Boc-His(3-Bum)-OMe | Nα-tert-Butoxycarbonyl-histidine with 3-benzylureido protection | Additional protective group |

This compound stands out due to its dual protection strategy, allowing for more controlled reactions during peptide synthesis compared to other derivatives that may utilize only one type of protecting group.

Case Studies and Research Findings

Research studies have highlighted various applications and findings related to this compound:

- Peptide Synthesis : Studies demonstrate that incorporating this compound into peptides enhances their stability and biological activity. For instance, peptides synthesized with D-histidine residues showed improved binding affinities in receptor-ligand interactions compared to those with L-histidine.

- Enzyme Interaction Studies : Inhibitory studies involving this compound have provided insights into enzyme mechanisms. For example, researchers observed that certain enzymes exhibit altered activity profiles when interacting with peptides containing D-histidine, suggesting potential pathways for therapeutic intervention.

- Material Science Applications : Research exploring the self-assembly properties of this compound has led to the development of novel hydrogels. These materials demonstrated promising characteristics for drug delivery applications, showcasing the compound's versatility beyond traditional peptide synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-D-His(Bom)-OH, and which analytical techniques are essential for verifying its purity and structure?

- Methodological Answer : The synthesis involves protecting the histidine side chain with a Bom (benzyloxymethyl) group and the α-amino group with a Boc (tert-butoxycarbonyl) group. Key steps include coupling reactions, deprotection, and purification via column chromatography. Analytical verification requires:

- NMR Spectroscopy : Confirm regioselective protection (e.g., ¹H-NMR for Bom group aromatic protons at δ 7.3–7.5 ppm) .

- HPLC : Assess purity (>98% by reverse-phase HPLC with a C18 column and UV detection at 220 nm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 355.4) .

Q. How should researchers handle solubility and stability challenges when preparing this compound stock solutions?

- Methodological Answer :

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid side reactions. Pre-warm to 37°C and sonicate for 5–10 minutes if precipitation occurs .

- Stability : Aliquot stock solutions to prevent freeze-thaw degradation. Store at -20°C for ≤1 month or -80°C for ≤6 months. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize racemization and side-product formation?

- Methodological Answer :

- Temperature Control : Perform coupling reactions at 0–4°C to suppress racemization .

- Coupling Agents : Use HOBt/DIC (1:1 molar ratio) instead of EDCI to reduce carbodiimide-related byproducts .

- In Situ Monitoring : Employ TLC (silica gel, ninhydrin staining) to track reaction progress and terminate before side reactions dominate .

- Data Contradiction Analysis : If unexpected byproducts arise (e.g., dipeptide adducts), compare retention times with synthetic standards and adjust stoichiometry or reaction time .

Q. What experimental strategies can resolve contradictions in this compound characterization data (e.g., conflicting NMR or mass spectrometry results)?

- Methodological Answer :

- Cross-Validation : Compare data with synthesized reference standards or literature-reported spectra (e.g., Beilstein database) .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected peaks in NMR .

- High-Resolution MS : Resolve isobaric interferences (e.g., distinguishing [M+H]+ from [M+Na]+ adducts) .

Q. How can researchers design studies to investigate the degradation pathways of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate aliquots at 25°C, 4°C, -20°C, and -80°C for 0–6 months. Analyze degradation products via LC-MS/MS to identify hydrolysis (e.g., Boc group loss) or oxidation products .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different temperatures .

Experimental Design & Data Analysis

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about this compound in peptide engineering?

- Methodological Answer :

- PICO :

- Population : Peptide sequences requiring histidine protection.

- Intervention : this compound as a building block.

- Comparison : Alternative protecting groups (e.g., Fmoc-His(Trt)-OH).

- Outcome : Coupling efficiency, racemization rates .

- FINER : Ensure questions are Feasible (lab resources), Novel (unexplored protection strategies), Ethical (waste disposal protocols), and Relevant (applications in drug design) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound applications?

- Methodological Answer :

- Database Search : Use SciFinder or Web of Science with keywords: “this compound” AND (“peptide synthesis” OR “protecting groups”). Filter by publication date (last 10 years) and citation count .

- Gap Analysis : Tabulate reported applications (e.g., antimicrobial peptides) vs. underexplored areas (e.g., enzyme mimetics) .

Ethical & Reproducibility Considerations

Q. What ethical standards apply to handling this compound in academic labs?

- Methodological Answer :

- Safety Protocols : Use fume hoods for DMSO handling; dispose of waste via approved chemical disposal routes .

- Data Transparency : Publish full synthetic protocols (e.g., molar ratios, reaction times) in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。